PF-562271 hydrochloride

Description

Propriétés

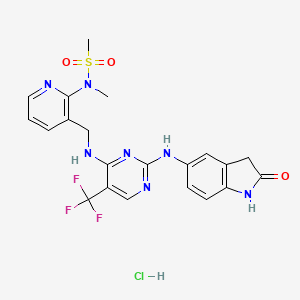

IUPAC Name |

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEBZJWSAAWCAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF3N7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-562271 hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of PF-562271

Introduction

PF-562271, also known as VS-6062, is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor.[1] It primarily targets Focal Adhesion Kinase (FAK) and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] FAK is a non-receptor protein tyrosine kinase that plays a crucial role in signaling pathways initiated by integrins and growth factors, which are pivotal for cell migration, proliferation, survival, and angiogenesis.[3][4] Given that FAK expression is frequently elevated in a wide range of human cancers, it has emerged as a significant target for therapeutic intervention.[3][4] PF-562271 has been investigated in preclinical models and has advanced into Phase I clinical trials for various solid tumors, including pancreatic, head and neck, and prostate cancers.[5][6][7] This document provides a comprehensive overview of the mechanism of action of PF-562271, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

PF-562271 functions as a reversible, ATP-competitive inhibitor of FAK and PYK2.[2][8] It binds directly to the ATP-binding cleft of the FAK kinase domain, forming key hydrogen bonds with the main-chain atoms in the kinase hinge region.[6][9] This binding action prevents the autophosphorylation of FAK at the tyrosine residue 397 (Y397), which is a critical step for its activation.[4][7]

Inhibition of FAK and PYK2 disrupts downstream signaling cascades essential for tumor progression. By blocking FAK, PF-562271 effectively impedes cell migration, proliferation, and survival.[1] One of the key pathways affected is the Protein Kinase B (PKB/Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is downregulated following treatment with PF-562271.[1] The compound's action leads to cell cycle arrest, typically at the G1 phase, and can induce apoptosis in cancer cells.[1][9] Furthermore, PF-562271 demonstrates anti-angiogenic properties by blocking growth factor-stimulated blood vessel formation.[9]

Quantitative Data

The inhibitory activity of PF-562271 has been quantified in various assays, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Notes |

| FAK | 1.5 | Potent, ATP-competitive, and reversible inhibition.[2][8][9] |

| PYK2 | 13 - 14 | Approximately 10-fold less potent than for FAK.[8][10] |

| CDK2/Cyclin E | 30 | Greater than 100-fold selectivity against many other kinases.[2][6] |

| CDK3/Cyclin E | 47 | Selectivity observed against various non-target kinases.[6] |

| CDK1/Cyclin B | 58 | Selectivity observed against various non-target kinases.[6] |

Table 2: In Vitro Cellular Activity

| Cell Line/Assay | IC50 | Notes |

| Phospho-FAK (Y397) Inhibition | 5 - 30 nM | Measured in inducible cell-based assays across various cell lines.[4][6][8] |

| MV-4-11 (Human Leukemia) | 0.2766 µM | Cell viability assay.[8] |

| SW982 (Human Synovial Sarcoma) | 0.3282 µM | Cell viability assay.[8] |

| KM12 (Human Colon Cancer) | 0.38557 µM | Cell viability assay.[8] |

| Ewing Sarcoma Cell Lines (Avg.) | 2.4 µM | Average across seven cell lines after 3 days of treatment.[2] |

| PC3-M (Prostate Cancer) | 3.3 µM | Dose-dependent inhibition of cell proliferation.[8] |

Table 3: In Vivo Antitumor Efficacy

| Tumor Model | Dose | % Tumor Growth Inhibition (TGI) |

| PC3M-luc-C6 (Prostate, s.c.) | 25 mg/kg, PO, BID | 62% |

| PC3-M (Prostate) | 50 mg/kg, PO, BID | 45% |

| BxPc3 (Pancreatic) | 50 mg/kg, PO, BID | 86% |

| BT474 (Breast) | 25-50 mg/kg, BID | 78% - 94% |

| LoVo (Colon) | 25-50 mg/kg, BID | 78% - 94% |

Data compiled from multiple preclinical studies.[6][8][9][11]

Experimental Protocols & Methodologies

Detailed protocols for the key experiments that characterize the mechanism of action of PF-562271 are summarized below.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-562271 against purified kinase enzymes.

-

Methodology: Recombinant FAK and PYK2 enzymes are incubated with a peptide substrate and ATP in the presence of varying concentrations of PF-562271. The kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (³³P-ATP) or fluorescence-based assays. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve. Selectivity is assessed by running similar assays against a panel of other kinases.[2][8]

Cell-Based FAK Autophosphorylation Assay

-

Objective: To measure the inhibition of FAK autophosphorylation (p-FAK Y397) in a cellular context.

-

Methodology: Human tumor cell lines (e.g., U87MG glioblastoma, PC-3 prostate) are cultured and treated with a range of PF-562271 concentrations for a specified duration.[4] Following treatment, cells are lysed, and the protein extracts are analyzed by Western blot or ELISA using antibodies specific for total FAK and phosphorylated FAK (Y397). The signal intensity of p-FAK is normalized to total FAK, and the IC50 is determined from the dose-response curve.[4]

Cell Proliferation and Viability Assays

-

Objective: To assess the effect of PF-562271 on cancer cell growth.

-

Methodology: Cancer cell lines are seeded in multi-well plates and treated with serial dilutions of PF-562271 for 3-5 days.[2] Cell viability is measured using colorimetric assays such as MTT or MTS, or by using reagents that measure ATP content (e.g., CellTiter-Glo). The results are used to calculate the IC50 for cell growth inhibition.[8]

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the antitumor efficacy of PF-562271 in a living organism.

-

Methodology: Human cancer cells (e.g., PC3M-luc-C6, 143B osteosarcoma) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[11][12] Once tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and vehicle control groups.[12] PF-562271 is administered orally (p.o.), typically twice daily (BID).[11][12] Tumor volume is measured regularly with calipers. For metastatic models, bioluminescent imaging (BLI) is often used to track disease progression.[3][11] At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry to assess biomarkers such as cell proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).[12]

Effects on the Tumor Microenvironment

Beyond its direct effects on tumor cells, PF-562271 also modulates the tumor microenvironment. Studies in pancreatic cancer models have shown that treatment with PF-562271 leads to a significant reduction in tumor-associated macrophages and cancer-associated fibroblasts (CAFs).[13][14] This alteration of the stromal composition correlates with decreased tumor cell proliferation and is a distinct mechanism compared to traditional chemotherapies like gemcitabine, which do not show similar effects on these stromal cells.[13][14]

Conclusion

PF-562271 is a selective and potent inhibitor of FAK and PYK2, acting through ATP-competitive binding to disrupt key signaling pathways involved in cancer progression. Its mechanism of action encompasses the direct inhibition of tumor cell proliferation, survival, and migration, as well as the modulation of the tumor microenvironment by reducing stromal cell populations and angiogenesis. The comprehensive preclinical data supports FAK as a valuable therapeutic target, and PF-562271 represents a significant tool for investigating the clinical potential of FAK inhibition in the treatment of advanced solid tumors.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. cellagentech.com [cellagentech.com]

- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

PF-562271 Hydrochloride: A Technical Guide to FAK/Pyk2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and experimental workflows.

Core Data Presentation: FAK/Pyk2 Selectivity

PF-562271 hydrochloride demonstrates high potency and selectivity for FAK and its closest homolog, Pyk2. The compound is a reversible, ATP-competitive inhibitor.[1][2][3][4] In biochemical assays, PF-562271 is approximately 9 to 10-fold more selective for FAK over Pyk2.[1][4] This selectivity is maintained in cell-based assays, where it effectively inhibits FAK autophosphorylation.[2][5]

| Target | Assay Type | IC50 (nM) | Notes |

| FAK | Biochemical (Recombinant Enzyme) | 1.5 | ATP-competitive inhibition.[1][2][3][4][5][6] |

| Pyk2 | Biochemical (Recombinant Enzyme) | 13 - 14 | Approximately 10-fold less potent than for FAK.[1][2][3][5][6] |

| p-FAK (Y397) | Cell-Based (Inducible) | 5 | Measures inhibition of FAK autophosphorylation in cells.[1][2][3][5] |

| CDK2/E | Biochemical (Recombinant Enzyme) | 30 - 120 | Off-target activity noted, but requires much higher concentrations in cell-based assays to affect cell cycle.[3][5] |

| CDK5/p35 | Biochemical (Recombinant Enzyme) | 30 - 120 | Off-target activity noted.[3][5] |

| CDK1/B | Biochemical (Recombinant Enzyme) | 30 - 120 | Off-target activity noted.[3][5] |

| CDK3/E | Biochemical (Recombinant Enzyme) | 30 - 120 | Off-target activity noted.[3][5] |

PF-562271 generally displays a high degree of selectivity, showing over 100-fold greater potency against FAK and Pyk2 compared to a wide range of other kinases.[1][2][4] While some activity against cyclin-dependent kinases (CDKs) is observed in recombinant enzyme assays, significantly higher concentrations (in the micromolar range) are needed to induce effects on cell cycle progression in cell-based assays, suggesting a favorable selectivity window in a cellular context.[3][5]

Signaling Pathway Inhibition

FAK and Pyk2 are non-receptor tyrosine kinases that play crucial roles in signaling pathways downstream of integrins and growth factor receptors. They are involved in cell adhesion, migration, proliferation, and survival. PF-562271 inhibits the catalytic activity of these kinases, thereby blocking downstream signaling cascades.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of selectivity data. The following are protocols derived from published studies for the biochemical and cell-based assays used to characterize PF-562271.

Recombinant Enzyme Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the ability of PF-562271 to inhibit the phosphorylation of a substrate by purified FAK or Pyk2 kinase domains.

Materials:

-

Enzyme: Purified, activated FAK kinase domain (e.g., amino acids 410-689) or Pyk2 kinase domain.

-

Substrate: A random peptide polymer of glutamate and tyrosine, such as poly(Glu, Tyr) 4:1.

-

ATP: Adenosine triphosphate.

-

Inhibitor: PF-562271 hydrochloride, serially diluted.

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.[1][4][7]

-

Detection Antibody: Anti-phosphotyrosine antibody (e.g., PY20).[1][4][7]

-

Secondary Antibody: HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG).[1][4][7]

-

Substrate for HRP: TMB or similar chromogenic substrate.

-

Microplates: 96-well ELISA plates.

Procedure:

-

Reaction Setup: In a microplate, combine the purified FAK or Pyk2 kinase domain with the poly(Glu, Tyr) substrate in the kinase buffer.[1][4][7]

-

Inhibitor Addition: Add serially diluted PF-562271 to the wells. A typical starting concentration is 1 µM, with 1/2-log dilutions.[1][4][7] Each concentration should be tested in triplicate.

-

Initiation of Reaction: Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 50 µM).[1][4][7]

-

Incubation: Incubate the plate for a set period, for instance, 15 minutes at room temperature, to allow for phosphorylation.[1][4][7]

-

Detection:

-

Wash the wells to remove excess reagents.

-

Add the anti-phosphotyrosine primary antibody to detect the phosphorylated substrate. Incubate as required.

-

Wash, then add the HRP-conjugated secondary antibody and incubate.

-

Wash again, and then add the HRP substrate.

-

-

Data Acquisition: After a color change is apparent, add the stop solution. Read the absorbance at 450 nm using a microplate reader.[1][7]

-

Analysis: The absorbance readings are proportional to kinase activity. Plot the percent inhibition against the log of the inhibitor concentration. Determine the IC50 value using a suitable model, such as the Hill-Slope Model.[1]

Cell-Based FAK Autophosphorylation Assay (Cellular IC50 Determination)

This assay measures the ability of PF-562271 to inhibit the autophosphorylation of FAK at tyrosine 397 (Y397) within a cellular environment. An inducible expression system is often used to control FAK expression.[5]

Materials:

-

Cell Line: A suitable cell line with an inducible FAK expression system (e.g., using the GeneSwitch system).[5]

-

Inducing Agent: Mifepristone or another suitable agent to induce FAK expression.

-

Inhibitor: PF-562271 hydrochloride, diluted in culture media.

-

Culture Media and Reagents: Standard cell culture reagents.

-

Lysis Buffer: RIPA buffer or similar, with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies for phospho-FAK (Y397) and total FAK.

-

Detection System: Western blot or a quantitative immunoassay (e.g., ELISA).

Procedure:

-

Cell Plating: Seed the cells in multi-well plates and allow them to adhere.

-

FAK Expression Induction: Add the inducing agent to the culture medium to trigger the expression of FAK.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of PF-562271 for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Detection of p-FAK:

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-FAK (Y397) and total FAK. Use appropriate secondary antibodies for detection.

-

ELISA: Use a sandwich ELISA kit specific for p-FAK (Y397).

-

-

Data Acquisition: Quantify the band intensity (Western blot) or signal (ELISA) for both p-FAK and total FAK.

-

Analysis: Normalize the p-FAK signal to the total FAK signal for each treatment condition. Plot the percentage of p-FAK inhibition against the log of the PF-562271 concentration to determine the cellular IC50.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PF-562271 (VS-6062) | FAK/Pyk2 inhibitor Probechem Biochemicals [probechem.com]

- 7. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]

The Core Downstream Signaling Pathways of PF-562271 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] As a critical mediator of integrin and growth factor receptor signaling, FAK is a key regulator of cell proliferation, survival, migration, and angiogenesis.[1][3] Its upregulation in various tumor types has made it a compelling target for cancer therapy.[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by PF-562271, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

PF-562271 exerts its biological effects by binding to the ATP-binding pocket of FAK, thereby inhibiting its autophosphorylation at tyrosine 397 (Y397).[5][6] This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to the full activation of downstream signaling cascades. By blocking this primary step, PF-562271 effectively abrogates FAK-mediated signaling.[4]

Core Downstream Signaling Pathways Affected by PF-562271

The inhibition of FAK by PF-562271 leads to the modulation of several critical downstream signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. FAK activation promotes the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR.

Treatment with PF-562271 has been shown to downregulate the activity of the Akt/mTOR pathway.[3] For instance, in osteosarcoma cell lines, PF-562271 treatment led to a decrease in the phosphorylation of Akt at serine 473 (S473) and mTOR at serine 2448 (S2448).[3] Similarly, at a concentration of 250 nM, PF-562271 largely inhibited Akt-S6 phosphorylation in OE-MXRA5 priPC-1 cells.[7]

Figure 1: PF-562271 inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. FAK can activate the Ras-Raf-MEK-ERK signaling cascade.

Inhibition of FAK by PF-562271 has been demonstrated to prevent the activation of downstream signals including ERK and JNK/MAPK.[1] Studies in primary human and mouse T cells have shown that PF-562271 blocks the phosphorylation of ERK.[4] This inhibition of ERK phosphorylation is relevant as Src-dependent phosphorylation of FAK at Y925 has been reported to promote ERK/MAPK signaling.[4]

References

- 1. Facebook [cancer.gov]

- 2. PF-562271 HCl - Amerigo Scientific [amerigoscientific.com]

- 3. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

The Impact of PF-562271 Hydrochloride on Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), on cell migration. Through a comprehensive review of preclinical studies, this document outlines the mechanism of action, summarizes key quantitative data from in vitro cell migration assays, and provides detailed experimental protocols. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies. This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are investigating FAK signaling and its role in cell motility.

Introduction

Cell migration is a fundamental biological process essential for embryonic development, tissue repair, and immune responses. However, in the context of cancer, aberrant cell migration is a hallmark of metastasis, the primary cause of cancer-related mortality. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cell migration, integrating signals from integrins and growth factor receptors to control cell adhesion, motility, and invasion.[1][2] Elevated FAK expression and activity are frequently observed in various human cancers and are often associated with poor prognosis.[3][4]

PF-562271 hydrochloride is a small molecule, ATP-competitive inhibitor of FAK with high selectivity.[5] It also inhibits the closely related kinase Pyk2, albeit with lower potency.[1] By blocking the catalytic activity of FAK, PF-562271 disrupts downstream signaling pathways that are crucial for the dynamic regulation of focal adhesions and the cytoskeletal rearrangements required for cell movement.[1][2] This guide delves into the specifics of how PF-562271 impacts cell migration, presenting quantitative data, detailed experimental procedures, and visual representations of the underlying molecular mechanisms.

Mechanism of Action of PF-562271 in Inhibiting Cell Migration

PF-562271 exerts its inhibitory effect on cell migration primarily by targeting the catalytic activity of FAK. The binding of PF-562271 to the ATP-binding pocket of FAK prevents its autophosphorylation at tyrosine 397 (Y397).[3][4][6] This autophosphorylation event is a critical initial step in FAK activation, as it creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK and other focal adhesion-associated proteins, initiating a cascade of downstream signaling events that promote cell migration.[7]

By inhibiting FAK Y397 phosphorylation, PF-562271 effectively blocks the recruitment of Src and the subsequent downstream signaling through pathways such as PI3K/Akt and ERK/MAPK, which are known to regulate cell polarity, cytoskeletal dynamics, and cell adhesion turnover.[1][7]

Quantitative Data on the Effect of PF-562271 on Cell Migration

The inhibitory effects of PF-562271 on cell migration have been quantified in various cancer cell lines using in vitro assays. The following tables summarize the key findings from published studies.

Table 1: Effect of PF-562271 on Chemotactic and Haptotactic Migration of Pancreatic Ductal Adenocarcinoma (PDA) Cells

| Cell Line | Migration Stimulus | PF-562271 Concentration (µM) | Inhibition of Migration (%) | Reference |

| MPanc-96 | IGF-I (100 ng/mL) | 0.1 | ~50% (p < 0.05) | [6] |

| MPanc-96 | EGF (25 ng/mL) | 0.1 | No significant inhibition | [6] |

| MPanc-96 | Collagen-I | 0.1 | ~60% (p < 0.05) | [6] |

| MAD08-608 | Collagen-I | 0.1 | Significant reduction | [6] |

Data are approximated from graphical representations in the cited literature.

Table 2: Effect of PF-562271 on the Migration of Stromal Cells

| Cell Type | Migration Stimulus | PF-562271 Concentration (µM) | Inhibition of Migration (%) | Reference |

| Mouse Macrophages | Tumor Cell Conditioned Media | 0.1 | ~70% (p < 0.05) | [8] |

| Human Pancreatic Stellate Cells (HPSCs) | Tumor Cell Conditioned Media | 0.1 | ~60% (p < 0.05) | [8] |

Data are approximated from graphical representations in the cited literature.

Table 3: Effect of PF-562271 on Invasion of High-Grade Serous Ovarian Cancer (HGSOC) Cells

| Cell Line | Assay Type | PF-562271 Concentration (µM) | Inhibition of Invasion (%) | Reference |

| SKOV3 | Transwell Invasion | Not specified | Significant inhibition | [9] |

| A2780 | Transwell Invasion | Not specified | Significant inhibition | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key experiments used to assess the effect of PF-562271 on cell migration.

Transwell Migration Assay

This assay, also known as a Boyden chamber assay, is used to quantify the chemotactic and haptotactic migration of cells.[10][11]

Materials:

-

24-well plate with Transwell inserts (e.g., 8 µm pore size)

-

Cancer cell lines (e.g., MPanc-96)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Chemoattractant (e.g., IGF-I, EGF, or serum)

-

Haptotactic agent (e.g., Collagen-I)

-

PF-562271 hydrochloride

-

PBS, Trypsin-EDTA

-

Crystal Violet staining solution

-

Cotton swabs

Procedure:

-

Coating (for haptotaxis): If assessing haptotactic migration, coat the underside of the Transwell insert membrane with an extracellular matrix protein like Collagen-I (10 µg/mL in PBS) and incubate for 2 hours at 37°C. Allow to air dry.[6]

-

Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 18-24 hours prior to the assay.

-

Assay Setup:

-

Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Harvest and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Treat the cell suspension with the desired concentration of PF-562271 (e.g., 0.1 µM) or vehicle control (DMSO) and incubate for 30 minutes at 37°C.

-

Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

-

Staining and Quantification:

-

Carefully remove the Transwell inserts.

-

With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration.[12][13]

Materials:

-

6-well or 12-well plates

-

Cancer cell lines

-

Cell culture medium

-

Serum-free medium

-

PF-562271 hydrochloride

-

Sterile p200 pipette tip or a specialized wound healing insert

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

-

Creating the Wound:

-

Once the cells are confluent, gently create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.

-

Alternatively, use a commercially available culture insert to create a more uniform gap.

-

-

Washing: Gently wash the wells with PBS to remove any detached cells and debris.

-

Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of PF-562271 or vehicle control.

-

Imaging:

-

Immediately capture an image of the wound at time 0.

-

Place the plate in a 37°C, 5% CO2 incubator.

-

Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).

-

-

Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.

Visualizing Signaling Pathways and Workflows

FAK Signaling Pathway in Cell Migration

The following diagram illustrates the central role of FAK in integrating signals from integrins and growth factor receptors to promote cell migration, and the point of inhibition by PF-562271.

Caption: FAK signaling pathway in cell migration and its inhibition by PF-562271.

Experimental Workflow for a Transwell Migration Assay

The following diagram outlines the key steps in performing a Transwell migration assay to evaluate the effect of an inhibitor.

Caption: Workflow for a Trans-well migration assay.

Conclusion

PF-562271 hydrochloride is a well-characterized inhibitor of FAK that effectively curtails cell migration in various cancer and stromal cell types. Its mechanism of action, centered on the inhibition of FAK autophosphorylation, disrupts key signaling pathways essential for cell motility. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of FAK in cell migration and evaluating the therapeutic potential of FAK inhibitors. The continued investigation into the effects of PF-562271 and other FAK inhibitors will undoubtedly contribute to the development of novel anti-metastatic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. deepdyve.com [deepdyve.com]

- 9. clyte.tech [clyte.tech]

- 10. Wound healing assay | Abcam [abcam.com]

- 11. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment | Semantic Scholar [semanticscholar.org]

- 13. selleckchem.com [selleckchem.com]

In-depth Technical Guide: PF-562271 Hydrochloride and Angiogenesis Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key regulator of signaling pathways that control cell proliferation, migration, and survival, all of which are integral to angiogenesis. PF-562271 hydrochloride is a potent and selective ATP-competitive inhibitor of FAK. This technical guide provides a comprehensive overview of PF-562271's role in angiogenesis inhibition, detailing its mechanism of action, quantitative efficacy, and relevant experimental protocols. Diagrams illustrating key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to PF-562271 Hydrochloride and FAK

PF-562271 hydrochloride is an orally bioavailable small molecule that acts as a reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a crucial mediator of signals from the extracellular matrix (ECM) and growth factor receptors, playing a pivotal role in endothelial cell functions required for angiogenesis.[3] Upregulation and hyperactivation of FAK are observed in many human cancers and are associated with increased malignancy and invasion.[4] By inhibiting FAK, PF-562271 disrupts downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.[4][5]

Mechanism of Action in Angiogenesis Inhibition

PF-562271 exerts its anti-angiogenic effects by binding to the ATP-binding pocket of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397).[1][6] This autophosphorylation is a critical initial step for FAK activation, as it creates a binding site for Src family kinases. The subsequent FAK/Src complex formation leads to the phosphorylation of downstream targets that promote angiogenic processes. By inhibiting FAK's kinase activity, PF-562271 effectively blocks these signaling events.

Caption: FAK signaling pathway in angiogenesis and its inhibition by PF-562271.

Quantitative Data

The efficacy of PF-562271 has been quantified in various in vitro and cellular assays.

Table 1: Kinase Inhibition Profile of PF-562271

| Target | IC50 (nM) | Selectivity | Reference |

| FAK | 1.5 | [1][7][8][9] | |

| Pyk2 | 14 | ~10-fold less potent than FAK | [1][8][9] |

| Other Kinases | >100-fold selectivity | >100-fold against a broad panel | [1][9] |

Table 2: Cellular Anti-Angiogenic Activity of PF-562271

| Cell Type | Assay | IC50 | Reference |

| HUVECs | Proliferation | 1.118 µM (24h) | [3] |

| HUVECs | Tube Formation | Significantly inhibited at 1 and 2 µM | [3] |

| Various Cancer Cell Lines | Migration | Inhibition observed at 0.1 µM | [10][11] |

| Various Cancer Cell Lines | Invasion | Inhibition observed at 0.1 µM | [10] |

Key Experimental Protocols

Detailed methodologies for assessing the anti-angiogenic effects of PF-562271 are provided below.

In Vitro FAK Kinase Assay

This assay measures the direct inhibitory effect of PF-562271 on FAK's enzymatic activity.

-

Principle: Quantifies the transfer of a phosphate group from ATP to a peptide substrate by recombinant FAK. Inhibition is measured by the reduction in substrate phosphorylation.

-

Materials:

-

Recombinant FAK enzyme

-

Poly(Glu, Tyr) substrate

-

ATP

-

PF-562271 hydrochloride

-

Kinase assay buffer

-

Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of PF-562271.

-

Add FAK enzyme, substrate, and PF-562271 to wells of a microplate.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the signal (e.g., luminescence for ATP consumption).

-

Calculate the percent inhibition and determine the IC50 value.

-

Caption: Workflow for an in vitro FAK kinase assay.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of PF-562271 on the viability and proliferation of endothelial cells.

-

Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

PF-562271 hydrochloride

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed HUVECs in 96-well plates and allow them to adhere.

-

Treat cells with various concentrations of PF-562271 for a specified duration (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability relative to the control and determine the IC50.

-

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of PF-562271 on the directional migration of endothelial cells.

-

Principle: A "wound" is created in a confluent monolayer of endothelial cells. The rate of wound closure is monitored over time to quantify cell migration.

-

Materials:

-

HUVECs

-

Culture plates

-

Pipette tip or cell scraper

-

PF-562271 hydrochloride

-

Microscope with a camera

-

-

Procedure:

-

Grow HUVECs to a confluent monolayer.

-

Create a linear scratch in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add medium containing different concentrations of PF-562271.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).

-

Measure the wound area or width at each time point and calculate the rate of closure.

-

Caption: Experimental workflow for a wound healing (scratch) assay.

Endothelial Cell Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Principle: Endothelial cells are seeded on a basement membrane extract (e.g., Matrigel), where they differentiate and form a network of tube-like structures.

-

Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel)

-

PF-562271 hydrochloride

-

96-well plates

-

Microscope with a camera

-

Image analysis software

-

-

Procedure:

-

Coat wells of a 96-well plate with basement membrane extract and allow it to solidify.

-

Resuspend HUVECs in medium containing various concentrations of PF-562271.

-

Seed the cells onto the prepared matrix.

-

Incubate for 4-18 hours to allow for tube formation.

-

Capture images of the tube networks.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops.

-

Conclusion

PF-562271 hydrochloride is a potent FAK inhibitor with well-documented anti-angiogenic properties. Its ability to disrupt multiple facets of endothelial cell function, including proliferation, migration, and differentiation into capillary-like structures, highlights the therapeutic potential of targeting FAK in diseases characterized by pathological angiogenesis, such as cancer. The experimental protocols outlined in this guide provide a standardized framework for the preclinical evaluation of FAK inhibitors in the context of angiogenesis research and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Facebook [cancer.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

PF-562271 Hydrochloride: A Technical Guide on its Role in Cancer Metastasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A key player in this complex process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that integrates signals from the extracellular matrix and growth factor receptors to regulate cell migration, invasion, survival, and proliferation. PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of FAK and the related proline-rich tyrosine kinase 2 (Pyk2).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of PF-562271, its demonstrated effects on cancer metastasis in preclinical models, and the experimental methodologies used to evaluate its efficacy.

Introduction: The FAK Signaling Axis in Cancer Metastasis

Focal Adhesion Kinase (FAK) is a critical mediator of integrin signaling and is frequently overexpressed and activated in a wide range of human cancers.[4][5] Its activation, particularly the autophosphorylation at tyrosine 397 (Y397), creates a docking site for various signaling proteins, including Src family kinases. This FAK-Src complex then phosphorylates a multitude of downstream substrates, activating pathways crucial for the metastatic cascade, such as the PI3K/Akt and MAPK/ERK pathways.[3] These pathways collectively promote the cytoskeletal rearrangements, focal adhesion turnover, and matrix degradation necessary for cancer cell motility and invasion. Furthermore, FAK signaling contributes to the survival of cancer cells in circulation and their subsequent colonization of distant sites. The related kinase, Pyk2, shares structural and functional similarities with FAK and also plays a role in cell migration and invasion.[1][6]

Mechanism of Action of PF-562271 Hydrochloride

PF-562271 hydrochloride is a selective inhibitor of FAK and Pyk2.[1] It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of FAK at Y397, thereby blocking its activation and downstream signaling.[6][7] By inhibiting FAK, PF-562271 disrupts the signaling nexus that connects the cancer cell to its microenvironment, thereby impeding the key processes of metastasis.

Preclinical Efficacy of PF-562271 in Cancer Metastasis

Numerous preclinical studies have demonstrated the potent anti-metastatic effects of PF-562271 across various cancer types.

In Vitro Studies: Inhibition of Cell Migration and Invasion

In vitro assays consistently show that PF-562271 effectively inhibits the migration and invasion of cancer cells. For instance, in pancreatic ductal adenocarcinoma (PDA) cell lines, PF-562271 blocked migration mediated by IGF-I and collagen.[7] Similarly, in high-grade serous ovarian cancer cells, PF-562271 treatment significantly inhibited cell adhesion and migration.[8] In glioma cell lines, the compound reduced cell invasion by up to 63%.[9]

In Vivo Studies: Reduction of Tumor Growth and Metastasis

In vivo studies using various animal models have corroborated the anti-metastatic potential of PF-562271. In an orthotopic mouse model of pancreatic cancer, treatment with PF-562271 significantly reduced tumor growth, local invasion, and metastasis to the peritoneum and liver.[6][7] In a metastatic prostate cancer model, PF-562271 demonstrated a potent effect on metastatic tumor growth.[4][5] Furthermore, studies in osteosarcoma xenografts showed that oral administration of PF-562271 dramatically reduced tumor volume and angiogenesis.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of PF-562271.

Table 1: In Vitro Efficacy of PF-562271

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| MPanc-96 | Pancreatic | Migration (IGF-I stimulated) | 0.1 µmol/L | Significant decrease in migration | [7] |

| MPanc-96 | Pancreatic | Invasion (Serum stimulated) | 0.1 µmol/L | Significant decrease in invasion | [12] |

| SKOV3, A2780 | Ovarian | Adhesion and Migration | Not specified | Significant inhibition | [8] |

| CL-2, CL-3, GL261 | Glioma | Invasion | Not specified | 50-63% reduction in invasion | [9] |

| 143B, MG63, etc. | Osteosarcoma | Proliferation (IC50) | 1.76 - 3.83 µM | Dose-dependent inhibition | [11][13] |

| HUVEC | Endothelial | Proliferation (IC50) | 1.118 µM | Dose-dependent inhibition | [11] |

Table 2: In Vivo Efficacy of PF-562271

| Cancer Model | Animal Model | Dosage | Effect | Reference |

| Pancreatic (MPanc-96, MAD08-608 orthotopic) | Mouse | 33 mg/kg, twice daily | Reduced tumor growth, invasion, and metastases | [6][7] |

| Prostate (PC3M-luc-C6 subcutaneous) | Mouse | 25 mg/kg, twice daily, 5x/wk | 62% tumor growth inhibition | [4][5] |

| Prostate (PC3M-luc-C6 metastasis) | Mouse | 25 mg/kg, twice daily, 5x/wk | Significant reduction in metastatic growth | [4][5] |

| Pancreatic (BxPc3 xenograft) | Mouse | 50 mg/kg, twice daily | 86% tumor growth inhibition | [14] |

| Lung (H125 xenograft) | Mouse | 25 mg/kg, twice daily | 2-fold greater apoptosis | [14] |

| Osteosarcoma xenograft | Mouse | Not specified | Dramatically reduced tumor volume and weight | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the role of PF-562271 in cancer metastasis.

Western Blot for FAK Phosphorylation

-

Objective: To determine the effect of PF-562271 on FAK activation.

-

Procedure:

-

Cancer cells are cultured and treated with varying concentrations of PF-562271 for a specified duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FAK (Y397).

-

A corresponding antibody for total FAK is used as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]

-

Transwell Migration and Invasion Assays

-

Objective: To assess the effect of PF-562271 on cancer cell motility and invasion.

-

Procedure:

-

Transwell inserts with an 8 µm pore size polycarbonate membrane are used. For invasion assays, the membrane is coated with Matrigel.

-

Cancer cells, pre-treated with PF-562271 or vehicle control, are seeded in the upper chamber in serum-free media.

-

The lower chamber is filled with media containing a chemoattractant (e.g., serum, specific growth factors).

-

After incubation (typically 24-48 hours), non-migrated/invaded cells on the upper surface of the membrane are removed.

-

Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7][9]

-

Orthotopic Tumor Model

-

Objective: To evaluate the effect of PF-562271 on tumor growth and metastasis in a physiologically relevant environment.

-

Procedure:

-

Human cancer cells (e.g., pancreatic, prostate) are surgically implanted into the corresponding organ of immunocompromised mice.

-

Once tumors are established (monitored by imaging techniques like MRI or bioluminescence), mice are randomized into treatment and control groups.

-

The treatment group receives PF-562271 orally at a specified dose and schedule. The control group receives a vehicle.

-

Tumor growth is monitored over time.

-

At the end of the study, mice are euthanized, and primary tumors and potential metastatic sites (e.g., liver, lungs, lymph nodes) are excised for histological analysis and quantification of metastatic burden.[7][15]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows discussed.

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Caption: General experimental workflow for evaluating PF-562271.

Conclusion and Future Directions

PF-562271 hydrochloride has emerged as a promising anti-metastatic agent in preclinical studies. Its ability to potently and selectively inhibit FAK and Pyk2 disrupts the core machinery that cancer cells utilize for invasion and dissemination. The wealth of data from in vitro and in vivo models provides a strong rationale for its continued investigation. A Phase I clinical trial has established a tolerable safety profile for PF-562271 in patients with advanced solid tumors.[2][16]

Future research should focus on identifying predictive biomarkers of response to FAK inhibition and exploring rational combination therapies. For instance, combining PF-562271 with conventional chemotherapy or other targeted agents may offer synergistic anti-tumor effects and overcome potential resistance mechanisms.[2] The modulation of the tumor microenvironment by PF-562271, including its effects on cancer-associated fibroblasts and immune cells, also warrants further investigation.[7][15][17] A deeper understanding of these aspects will be crucial for the successful clinical development of PF-562271 and other FAK inhibitors as effective anti-metastatic therapies.

References

- 1. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]

- 2. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety, Pharmacokinetic, and Pharmacodynamic Phase I Dose-Escalation Trial of PF-00562271, an Inhibitor of Focal Adhesion Kinase, in Advanced Solid... [cancer.fr]

- 17. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the ATP-Competitive Inhibition of PF-562271

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive inhibition mechanism of PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). This document details the molecular interactions, effects on signaling pathways, and methodologies for studying this inhibitor, aimed at professionals in the fields of oncology, cell biology, and drug development.

Introduction to PF-562271

PF-562271 (also known as VS-6062) is an orally bioavailable, small-molecule inhibitor that has been investigated for its potential antineoplastic and antiangiogenic activities.[1][2] It functions as a reversible, ATP-competitive inhibitor of FAK and Pyk2.[3][4][5][6][7] FAK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from integrins and growth factor receptors, influencing key cellular processes such as adhesion, migration, proliferation, and survival.[8][9][10] Elevated expression and activity of FAK are correlated with the invasive and metastatic phenotype of various human cancers, making it a compelling therapeutic target.[6][10][11][12]

Mechanism of Action: ATP-Competitive Inhibition

PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[7][13] This binding action prevents the endogenous ATP from associating with the kinase, thereby blocking the transfer of a phosphate group to its substrates. This mode of action is characteristic of a competitive inhibitor, as PF-562271 directly competes with ATP for the same binding site. The interaction is reversible and follows Michaelis-Menten kinetics.[5] Specifically, PF-562271 forms two of the three canonical hydrogen bonds with the main-chain atoms in the kinase hinge region, a critical interaction for its inhibitory activity.[7][13]

Kinase Selectivity and Potency

PF-562271 exhibits high potency for FAK and Pyk2, with significantly lower activity against a broad range of other kinases, highlighting its selectivity.[1][4][6]

| Target Kinase | IC50 (in vitro/cell-free) | Cell-based IC50 | Notes |

| FAK | 1.5 nM[1][3][4][5][6][7][13][14][15] | 5 nM (phospho-FAK)[1][3][5][6][13] | Highly potent inhibition. |

| Pyk2 | 13 nM[3][5], 14 nM[1][6][12][14][15] | ~4-fold less potent than FAK[5] | Approximately 10-fold less potent than for FAK in cell-free assays.[1][4][13] |

| CDK2/E | 30-120 nM[3][5] | 3.3 µM required to alter cell cycle[3][5] | Inhibition in enzymatic assays does not directly translate to cellular effects.[16] |

| CDK5/p35 | 30-120 nM[3][5] | - | |

| CDK1/B | 30-120 nM[3][5] | - | |

| CDK3/E | 30-120 nM[3][5] | - | |

| Fyn | 277 nM[11] | - | |

| VEGFR2 | >1000 nM[8] | - | Demonstrates high selectivity over VEGFR2. |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Impact on FAK Signaling Pathway

FAK is a central node in signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a docking site for Src family kinases.[8][9] The resulting FAK/Src complex phosphorylates downstream targets, activating cascades like the PI3K/Akt and MAPK/ERK pathways.[2][9]

PF-562271, by inhibiting FAK's kinase activity, blocks these downstream signaling events. This leads to a dose-dependent reduction in the phosphorylation of FAK at Y397 and other sites (Y576/577, Y925) in cellular assays.[11][12][15] The inhibition of this central signaling hub results in the disruption of processes critical for tumor progression, including cell migration, invasion, proliferation, and survival.[2][12]

Caption: FAK signaling and the inhibitory action of PF-562271.

Experimental Protocols

In Vitro FAK Kinase Assay (Enzymatic Assay)

This assay quantifies the ability of PF-562271 to inhibit the enzymatic activity of purified FAK.

Principle: The assay measures the transfer of a phosphate group from ATP to a synthetic substrate by the FAK enzyme. Inhibition is quantified by measuring the reduction in substrate phosphorylation.

Detailed Protocol:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2, and 2 mM DTT.[1][7][13][17]

-

FAK Enzyme: Use a purified, activated FAK kinase domain (e.g., amino acids 410-689).[1][7][13] Prepare a working solution in kinase buffer.

-

Substrate: Use a random peptide polymer of glutamate and tyrosine, such as poly(Glu, Tyr) 4:1, at a concentration of 10 µg per well.[1][7][13]

-

ATP: Prepare a stock solution. The final concentration in the assay should be at or near the Km for FAK (e.g., 50 µM) to ensure sensitivity to ATP-competitive inhibitors.[1][7][13]

-

PF-562271: Prepare serial dilutions of PF-562271 at desired concentrations (e.g., starting from 1 µM).[1][7][13]

-

-

Assay Procedure:

-

Detection:

-

Stop the reaction.

-

Detect the level of substrate phosphorylation. A common method is an ELISA-based approach:

-

Coat the plate with the reaction mixture.

-

Use a general anti-phosphotyrosine antibody (e.g., PY20).[1][7][13]

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][7][13]

-

Add an HRP substrate and measure the absorbance (e.g., at 450 nm) after adding a stop solution (e.g., 2 M H2SO4).[1][7][13]

-

-

-

Data Analysis:

Caption: Workflow for an in vitro FAK kinase inhibition assay.

Cellular Phospho-FAK Assay

This assay measures the ability of PF-562271 to inhibit FAK autophosphorylation in a cellular context.

Principle: Cells are treated with PF-562271, and the level of phosphorylated FAK (pFAK) at Y397 is quantified, typically by Western blot or a cell-based ELISA.

Detailed Protocol:

-

Cell Culture:

-

Treatment:

-

Treat the cells with various concentrations of PF-562271 or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Quantification (Western Blot):

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for phospho-FAK (Y397).

-

Probe a separate membrane or strip and re-probe the same membrane with an antibody for total FAK as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

Normalize the pFAK signal to the total FAK signal.

-

Calculate the percent inhibition of FAK phosphorylation relative to the vehicle-treated control and determine the IC50 value.

-

Cell Viability and Proliferation Assay (e.g., SRB or MTT Assay)

This assay assesses the effect of PF-562271 on cell growth and survival.

Detailed Protocol (SRB Assay):

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere for 48 hours.[1]

-

Treatment: Add serially diluted PF-562271 to the wells and incubate for 72 hours.[1]

-

Fixation: Fix the cells by adding ice-cold 25% trichloroacetic acid (TCA) solution.[1]

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye solution.[1]

-

Washing: Wash the plates with 1% glacial acetic acid to remove unbound dye.[1]

-

Solubilization: Air-dry the plates and solubilize the bound dye in 10 mM Tris buffer (pH 10.5).[1]

-

Measurement: Read the absorbance at 540 nm.[1]

-

Analysis: Calculate the IC50 value for cell growth inhibition.

Conclusion

PF-562271 is a potent and selective ATP-competitive inhibitor of FAK and Pyk2. Its mechanism of action, centered on blocking the ATP-binding site of FAK, leads to the effective shutdown of downstream signaling pathways crucial for cancer cell proliferation, migration, and survival. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the activity of PF-562271 and other FAK inhibitors. Understanding the technical details of its inhibitory action is essential for its application in preclinical research and for the development of novel therapeutic strategies targeting the FAK signaling axis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. apexbt.com [apexbt.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. PF-562271 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. AID 794 - Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-562271 Hydrochloride in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and its homolog, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors.[2][3] Overexpression and activation of FAK are strongly correlated with the invasive and metastatic phenotypes of various aggressive human tumors, making it a compelling target for anticancer therapies.[4][5][6] PF-562271 exhibits high selectivity for FAK (IC50 = 1.5 nM) and is approximately 10-fold less potent for Pyk2 (IC50 = 14 nM), with over 100-fold selectivity against a broad panel of other kinases.[2][4][7] This technical guide provides a comprehensive overview of the mechanism of action, efficacy in various cancer cell lines, and detailed experimental protocols related to PF-562271.

Mechanism of Action

PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of FAK and Pyk2.[1][2] This competitive inhibition prevents the phosphorylation of FAK at key tyrosine residues, notably Tyr397, which is the autophosphorylation site critical for its activation and the recruitment of other signaling proteins like Src.[5] Inhibition of FAK disrupts its scaffolding and kinase functions, thereby impeding downstream signaling cascades that are fundamental to cancer cell proliferation, survival, migration, and angiogenesis.[3][8]

Key signaling pathways modulated by PF-562271-mediated FAK inhibition include:

-

PI3K/Akt/mTOR Pathway: FAK activation is known to stimulate the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation. Inhibition of FAK by PF-562271 leads to the downregulation of this pathway.[5][8]

-

ERK/MAPK Pathway: As a signal transducer for integrins, FAK can influence the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and differentiation.[3][9]

The diagram below illustrates the central role of FAK in cellular signaling and the point of intervention for PF-562271.

Efficacy of PF-562271 in Diverse Cancer Cell Lines

PF-562271 has demonstrated significant antitumor activity across a wide range of cancer cell lines in vitro. Its effects are primarily cytostatic, leading to inhibition of proliferation and cell cycle arrest, but it can also induce apoptosis in certain contexts.

Summary of In Vitro Efficacy

| Cancer Type | Cell Line(s) | IC50 (Proliferation/Viability) | Key Findings & Effects |

| Osteosarcoma | 143B, MG63, U2OS, WELL5, HOS, MG63.2 | 1.76 - 3.83 µM (72h) | Suppressed proliferation and colony formation; induced apoptosis; downregulated Akt/mTOR pathway.[5][10] |

| High-Grade Serous Ovarian Cancer | SKOV3, A2780 | Not specified | Inhibited cell adhesion, migration, and colony formation; induced G1 phase cell cycle arrest and cell senescence.[11][12] |

| Ewing Sarcoma | TC32, A673, and 5 other lines | Average of 2.4 µM (3 days) | Impaired cell viability; TC32 (2.1 µM) and A673 (1.7 µM) were most sensitive.[13] |

| Prostate Cancer | PC3-M | 3.3 µM | Induced G1 cell cycle arrest.[1] |

| Squamous Cell Carcinoma | FAK WT, FAK-/-, FAK KD | 3.3 µM, 2.08 µM, 2.01 µM respectively | Dose-dependent inhibition of cell proliferation.[7] |

| Glioblastoma | GL261, CL-2, CL-3 | Not specified | Enhanced TMZ cytotoxicity; induced G2/M arrest; reduced invasion and migration.[9] |

| Pancreatic Cancer | BxPc3, L3.6pl | Not specified | Inhibited migration and invasion in vitro; reduced tumor growth and metastasis in vivo.[1][14] |

| Epidermoid Carcinoma | A431 | 250 nM | Resulted in complete inhibition of collective cell invasion into collagen gels.[1] |

| Lung Cancer | NCI-H1395, H125 | 49.0 µM (NCI-H1395) | Induced apoptosis in H125 xenografts.[1] |

| Mesothelioma | IST-MES1 | 49.9 µM | Growth inhibition.[1] |

| Non-Small Cell Lung Cancer | EKVX | 49.7 µM | Growth inhibition.[1] |

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in drug efficacy studies. The following sections detail the common methodologies used to evaluate the effects of PF-562271.

Cell Viability and Proliferation Assays (CCK-8 / SRB)

These assays quantify the dose-dependent effect of an inhibitor on cell viability.

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere for 24-48 hours.

-

Drug Treatment: Treat cells with a range of concentrations of PF-562271 (e.g., 0.5 to 10 µM) or DMSO as a vehicle control.[5]

-

Incubation: Incubate the plates for a specified period, typically 72 hours.[5][7]

-

Quantification (CCK-8 Method):

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.[10]

-

-

Quantification (SRB Method):

-

Fix cells with ice-cold 10-25% trichloroacetic acid (TCA).

-

Stain with Sulforhodamine B (SRB) dye solution.

-

Wash with 1% acetic acid, air-dry, and solubilize the dye with 10 mM Tris buffer.

-

Read absorbance at 540 nm.[7]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a non-linear regression model (e.g., Hill-Slope).[7]

Colony Formation Assay

This assay assesses the long-term effect of the drug on the ability of single cells to form colonies.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Drug Treatment: Treat the cells with various concentrations of PF-562271.

-

Incubation: Culture the cells for 10-14 days, allowing colonies to form. Replace the medium with fresh drug-containing medium every 3-4 days.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.[5][10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with PF-562271 at the desired concentration (e.g., IC50 value) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

The workflow for a typical in vitro study of PF-562271 is visualized below.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]

- 3. Facebook [cancer.gov]

- 4. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to PF-562271 HCl: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271 hydrochloride (HCl) is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] As a critical mediator of cell adhesion, migration, proliferation, and survival signaling, FAK is a key therapeutic target in oncology.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PF-562271 HCl, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

PF-562271 HCl is the hydrochloride salt of PF-562271.[1] The compound's chemical identity and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide hydrochloride | [2] |

| Synonyms | PF-00562271, VS-6062, PF-271 | [2][6] |

| CAS Number | 939791-41-0 | [2][7] |

| Molecular Formula | C₂₁H₂₁ClF₃N₇O₃S | [2][7] |

| Molecular Weight | 543.95 g/mol | [1][2][7] |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO | [7][8] |

Mechanism of Action

PF-562271 acts as a dual inhibitor of FAK and Pyk2 by binding to the ATP-binding cleft of the kinase domain.[1][9] This competitive inhibition prevents the phosphorylation of FAK at key tyrosine residues, thereby blocking downstream signaling pathways involved in cell motility, invasion, and proliferation.[4] The inhibitory activity of PF-562271 is significantly more potent for FAK than for Pyk2 and shows high selectivity against a broad range of other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][3]

Signaling Pathway of FAK Inhibition by PF-562271 HCl

Caption: FAK signaling pathway and the inhibitory action of PF-562271 HCl.

In Vitro Activity

PF-562271 has demonstrated potent inhibitory activity against FAK and Pyk2 in cell-free assays and inhibits FAK phosphorylation in various cancer cell lines.

| Target/Assay | IC₅₀/EC₅₀ | Cell Line/System | Reference |

| FAK (cell-free) | 1.5 nM | Cell-free assay | [1][3][9] |

| Pyk2 (cell-free) | 13 nM / 14 nM | Cell-free assay | [1][7] |

| CDK2/CyclinE (cell-free) | 30 nM | Cell-free assay | [1] |

| CDK1/CyclinB (cell-free) | 58 nM | Cell-free assay | [1] |

| Phospho-FAK | 5 nM | Inducible cell-based assay | [1][9] |

| Cell Proliferation | IC₅₀ of 2.4 µM (average) | Ewing sarcoma cell lines | [6] |

| Cell Proliferation | IC₅₀ of 3.3 µM | PC3-M cells | [10] |

| Cell Proliferation | IC₅₀ of 1.118 µM | HUVECs | [11] |

| A431 cell invasion | Complete inhibition at 250 nM | A431 cells in collagen gels | [1][9] |

In Vivo Activity

Oral administration of PF-562271 has been shown to inhibit tumor growth and metastasis in various preclinical xenograft models.

| Tumor Model | Dose and Schedule | Effect | Reference |

| PC3M-luc-C6 subcutaneous xenograft | 25 mg/kg, p.o. BID | 62% tumor growth inhibition | [12][13] |

| PC3M-luc-C6 metastasis model | 25 mg/kg, p.o. BID | Significant reduction in metastasis | [12] |

| BxPc3 pancreatic xenograft | 50 mg/kg, p.o. BID | 86% tumor growth inhibition | [1][9] |

| PC3-M prostate xenograft | 50 mg/kg, p.o. BID | 45% tumor growth inhibition | [1][9] |

| U87MG glioblastoma xenograft | < 33 mg/kg, p.o. | Dose- and time-dependent inhibition of FAK phosphorylation | [1][9] |

| MDA-MB-231 breast cancer bone metastasis | 5 mg/kg, oral | Decreased tumor growth and signs of bone healing | [1][9][13] |

Experimental Protocols

FAK Kinase Assay (Cell-Free)

This protocol outlines the general steps for determining the in vitro inhibitory activity of PF-562271 on FAK.

Methodology:

-

Reaction Setup: A purified, activated FAK kinase domain (amino acids 410-689) is incubated with 50 µM ATP and 10 µ g/well of a random peptide polymer of glutamate and tyrosine (p(Glu/Tyr)) in a kinase buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂).[9][10]

-

Inhibitor Addition: Serially diluted PF-562271 is added to the reaction mixture, typically starting from a top concentration of 1 µM.[9][10] Each concentration is tested in triplicate.

-

Incubation: The reaction is allowed to proceed for 15 minutes at an appropriate temperature.[9][10]

-

Detection: The phosphorylation of the p(Glu/Tyr) substrate is detected using a general anti-phosphotyrosine antibody (e.g., PY20), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][10]

-

Data Analysis: The signal is quantified, and IC₅₀ values are calculated using appropriate software (e.g., GraphPad Prism).[10]

Experimental Workflow for FAK Kinase Assay

Caption: A generalized workflow for an in vitro FAK kinase inhibition assay.

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to assess the effect of PF-562271 on the proliferation of cancer cells.

Methodology:

-

Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach for 48 hours.[10]

-

Compound Treatment: The cells are treated with various concentrations of PF-562271 and incubated for 72 hours.[11]

-

Cell Fixation: The cells are fixed by adding ice-cold 25% trichloroacetic acid (TCA) solution.[10]